Bioisosteric Replacement of Methyl Ester: Quantitative Muscarinic Agonist Activity Retention
In a direct head-to-head comparison of muscarinic agonist scaffolds, the 3-methoxyisoxazole group (as incorporated in O,5-dimethyl-THPO) was evaluated as a bioisosteric replacement for the methyl ester group in the reference muscarinic agonists norarecoline and arecoline [1]. The 3-methoxyisoxazole-containing compound retained muscarinic agonist activity while addressing the metabolic lability inherent to the ester functionality [1]. The pKa values of these 3-methoxyisoxazole-containing THPO compounds range from 6.1 to 7.7, which is favorable for blood-brain barrier penetration in CNS-targeted programs [1].
| Evidence Dimension | Muscarinic receptor agonist activity (rat ileal assay) and receptor binding affinity ([3H]PrBCM displacement) |
|---|---|
| Target Compound Data | O,5-dimethyl-THPO (11a): agonist activity with decreasing order of potency on peripheral ileal receptors; [3H]PrBCM binding inhibition with increasing order of potency among THPO analogs [1] |
| Comparator Or Baseline | Arecoline (methyl ester-containing reference agonist); O-methyl-THPO (10a, lacks 5-methyl); O-ethyl-THPO (10b); O-propargyl-THPO (10j); O-ethyl-5-methyl-THPO (11b) [1] |
| Quantified Difference | Rank-order potency differences observed; 3-methoxyisoxazole replacement retained agonist activity whereas ester group conferred metabolic instability [1] |
| Conditions | In vitro rat brain membrane binding assay with [3H]PrBCM; peripheral ileal muscarinic receptor functional assay; pKa determinations [1] |
Why This Matters
This evidence demonstrates that the 3-methoxyisoxazole motif serves as a validated bioisostere for metabolically labile methyl esters while preserving muscarinic receptor pharmacology, supporting procurement for CNS-targeted muscarinic modulator development.
- [1] Sauerberg P, Larsen JJ, Falch E, Krogsgaard-Larsen P. A novel class of conformationally restricted heterocyclic muscarinic agonists. Journal of Medicinal Chemistry. 1986;29:1004. PubMed ID: 3712371. View Source
